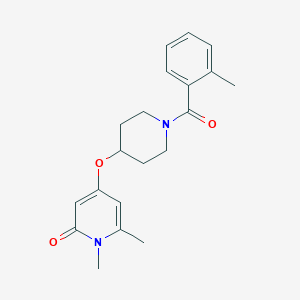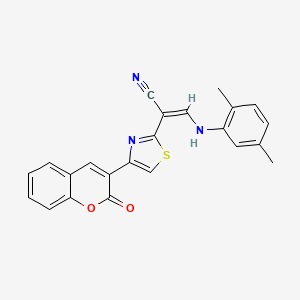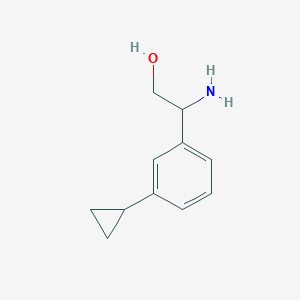
2-Amino-2-(3-cyclopropylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-cyclopropylphenyl)ethanol, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPH is a chiral molecule that can exist in two enantiomeric forms, with the (R)-enantiomer showing more potent biological activity than the (S)-enantiomer.
Aplicaciones Científicas De Investigación
Receptor Differentiation and Synthesis Applications
Research on structural modifications of related compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, highlights their role in sympathomimetic activity alterations and receptor differentiation, identifying two distinct β-receptor populations, β-1 and β-2 types, with implications for targeted therapeutic interventions (Lands, Ludueña, & Buzzo, 1967). Furthermore, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its derivatives has been explored for creating heterocyclic compounds, indicating its utility in synthetic chemistry and potential pharmaceutical applications (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).
Chiral Synthesis and Asymmetric Additions
The development of chiral moderators and catalysts from structurally similar compounds underscores their significance in enantioselective synthesis. For instance, the efficient route to the drug candidate DPC 963 via a chiral moderator derived from a related compound showcases its application in the synthesis of antiviral agents (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000). Additionally, amino alcohols with a cyclopropane backbone have been used in catalytic asymmetric diethylzinc additions to aldehydes, highlighting their role in creating enantioselective synthesis pathways (Zhong, Guo, Wang, Yin, & Wang, 2007).
Amination Reactions and Apoptosis Induction
Copper-catalyzed direct amination of ortho-functionalized haloarenes using sodium azide, with ethanol as a solvent, represents an innovative approach to synthesizing aromatic amines, demonstrating the compound's utility in facilitating complex chemical transformations (Zhao, Fu, & Qiao, 2010). Research on 2-(3,4-Dihydroxyphenyl)ethanol, a compound with structural similarities, has shown its potential in inducing apoptosis in cancer cells, providing a basis for its consideration in therapeutic strategies for cancer treatment (Ragione, Cucciolla, Borriello, D. Pietra, Pontoni, Racioppi, Manna, Galletti, & Zappia, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(3-cyclopropylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYFMCDQQMJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
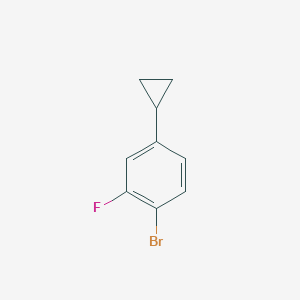
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)


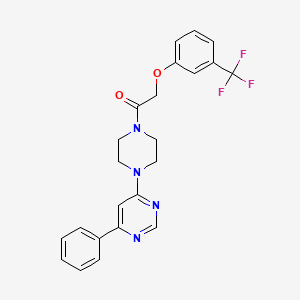
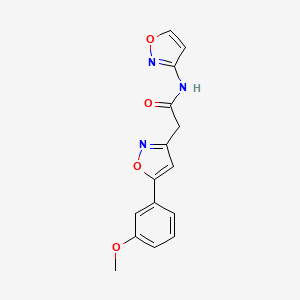
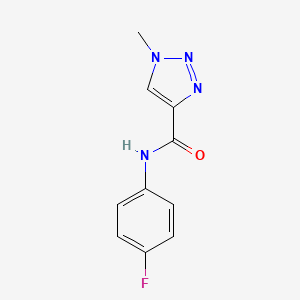
![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)
